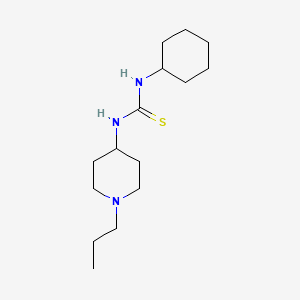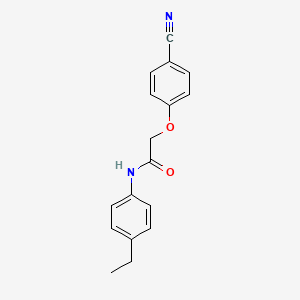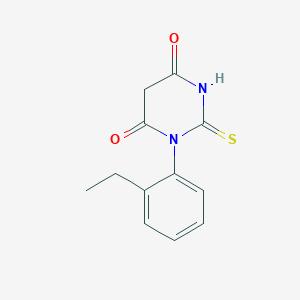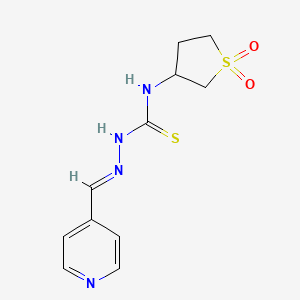![molecular formula C20H26N2O2 B5883864 2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol, commonly known as BZPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BZPE is a piperazine derivative that is used as a building block in the synthesis of various compounds. In
Wirkmechanismus
The mechanism of action of BZPE is not well understood. However, it is believed to act as a dopamine receptor antagonist, which may be responsible for its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
BZPE has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. BZPE has also been shown to have antipsychotic and antidepressant effects, making it a potential treatment for psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BZPE in lab experiments is its high yield and cost-effectiveness. BZPE is also relatively stable and easy to handle, making it a convenient compound to work with. However, the limitations of BZPE include its potential toxicity and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of BZPE. One potential direction is the exploration of its potential therapeutic effects in various diseases, including inflammatory diseases and psychiatric disorders. Another potential direction is the development of novel materials using BZPE as a building block. Additionally, further research is needed to understand the mechanism of action of BZPE and its potential toxicity.
Synthesemethoden
The synthesis of BZPE involves a multi-step process that starts with the reaction of 4-(benzyloxy)benzaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting intermediate is then reduced to yield BZPE. The overall yield of BZPE synthesis is relatively high, making it a cost-effective and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
BZPE has been used in various scientific research applications, including drug discovery, medicinal chemistry, and materials science. It is used as a building block in the synthesis of various compounds, including antipsychotic agents, antidepressants, and anti-inflammatory agents. BZPE is also used in the development of novel materials such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
2-[4-[(4-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-15-14-21-10-12-22(13-11-21)16-18-6-8-20(9-7-18)24-17-19-4-2-1-3-5-19/h1-9,23H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGEAQBGNPLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)


![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)




![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)
